molecular formula C13H12N2O3 B7774205 2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid

2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid

Cat. No.: B7774205
M. Wt: 244.25 g/mol
InChI Key: BEJFMSFRYZHYHL-UHFFFAOYSA-N
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Description

2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a methyl group, and an acetic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with methyl iodide and sodium hydride, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine: A precursor in the synthesis of 2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid.

    6-methyl-4-oxo-2-phenyl-1H-pyrimidine: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the acetic acid moiety, which imparts additional reactivity and potential biological activity. This distinguishes it from other pyrimidine derivatives and makes it a valuable compound for research and development .

Properties

IUPAC Name

2-(6-methyl-4-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-10(7-11(16)17)13(18)15-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJFMSFRYZHYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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